Isobutyraldehyde-D7
Description
Properties
CAS No. |
122684-65-5 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
79.15 |
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
InChI Key |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
SMILES |
CC(C)C=O |
Synonyms |
2-Methyl-propanal-D7; 2-Formylpropane-D7; 2-Methyl-1-propanal-D7; 2-Methylpropanal-D7; 2-Methylpropionaldehyde-D7; 2-Propanecarboxaldehyde-D7; Dimethylacetaldehyde-D7; Isobutanal-D7; Isobutyral-D7; Isobutyric Aldehyde-D7; Isobutyryl Aldehyde-D7; Isop |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyraldehyde-D7 can be synthesized through several methods. One common approach involves the hydroformylation of propene, where deuterium-labeled reagents are used to introduce the deuterium atoms into the molecule . Another method involves the rearrangement of methallyl alcohol in the presence of strong mineral acids, which can also be adapted to incorporate deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterium gas in the hydroformylation process. This method ensures the incorporation of deuterium atoms at specific positions within the molecule, making it suitable for use in isotopic labeling studies .
Chemical Reactions Analysis
Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methacrolein or methacrylic acid.
Reduction: Hydrogenation of this compound yields isobutanol.
Condensation: It can undergo condensation reactions with formaldehyde to form hydroxypivaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Condensation: Formaldehyde in the presence of a base such as sodium hydroxide is commonly used.
Major Products Formed:
Oxidation: Methacrolein, methacrylic acid.
Reduction: Isobutanol.
Condensation: Hydroxypivaldehyde.
Scientific Research Applications
Isobutyraldehyde-D7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the synthesis of labeled intermediates for the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of isobutyraldehyde-D7 involves its participation in various chemical reactions where the deuterium atoms act as tracers. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Isobutyraldehyde (Non-Deuterated)
- Formula : C₄H₈O
- CAS : 78-84-2
- Key Differences : Lacks deuterium substitution, leading to lower molecular weight and distinct spectral properties. Reactivity in hydrogen-transfer reactions is higher due to the absence of kinetic isotope effects .
N-Isobutyryl-glycine-D7
- Formula: C₆H₅D₇NO₃
- Molecular Weight : 152.20 g/mol
- CAS: Not explicitly provided (referenced as a deuterated internal standard)
- Key Differences : A glycine derivative with deuterium substitution, used in metabolomics and analytical chemistry as an internal standard. Structurally distinct due to the presence of an amide bond and carboxylic acid group, unlike the aldehyde functionality in Isobutyraldehyde-D7 .
Methyl Isolithocholate-D7
- Formula : C₂₅H₃₃D₇O₄ (estimated)
- CAS: Not explicitly provided
- Key Differences : A deuterated bile acid derivative used in lipid metabolism studies. Unlike this compound, it features a steroid backbone and hydroxyl/carboxyl groups, making it relevant to biochemistry rather than organic synthesis .
Physicochemical and Functional Comparisons
Research and Industrial Relevance
- This compound: Valued in isotope dilution mass spectrometry (IDMS) for quantifying trace aldehydes in environmental samples. Its deuterated structure reduces background noise in detection methods .
- N-Isobutyryl-glycine-D7: Used in clinical diagnostics to measure urinary organic acids, leveraging its stability and deuterium labeling for precision .
- Non-Deuterated Isobutyraldehyde: Industrially significant in producing 2-ethylhexanol (a plasticizer precursor) and neopentyl glycol (coatings and resins) .
Biological Activity
Isobutyraldehyde-D7, a deuterated form of isobutyraldehyde, is a compound of interest in various fields, including organic chemistry and biochemistry. Its biological activity is crucial for understanding its metabolic pathways, toxicological effects, and potential applications in research and industry. This article examines the biological activity of this compound, focusing on its effects in different biological systems, toxicity studies, and metabolic transformations.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of deuterium isotopes. The presence of these isotopes can influence its reactivity and biological interactions compared to its non-deuterated counterpart.
Metabolic Pathways
Isobutyraldehyde is primarily involved in metabolic pathways leading to the production of isobutanol and other metabolites. In microbial systems, it can be produced from 2-ketoisovalerate through a series of enzymatic reactions:
- Pyruvic Acid → Acetolactate (via acetohydroxy acid synthase)
- Acetolactate → 2,3-Dihydroxyisovalerate (via acetohydroxy acid isomeroreductase)
- 2,3-Dihydroxyisovalerate → 2-Ketoisovalerate (via dihydroxy acid dehydratase)
- 2-Ketoisovalerate → Isobutyraldehyde (via 2-keto-acid decarboxylase)
- Isobutyraldehyde → Isobutanol (via alcohol dehydrogenase)
This pathway highlights the importance of Isobutyraldehyde in synthesizing biofuels and other valuable chemicals from renewable resources .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A comprehensive study involving F344/N rats and B6C3F1 mice exposed to varying concentrations of isobutyraldehyde revealed significant findings:
- Exposure Levels : Rats were exposed to concentrations ranging from 0 to 8,000 ppm for 13 weeks.
- Findings :
- At high concentrations (4,000-8,000 ppm), there were notable decreases in body weight and increased mortality rates.
- Clinical signs included abnormal respiratory sounds, decreased activity levels, and nasal discharge.
- Histopathological examinations showed necrosis in nasal turbinates and mild inflammation in various tissues .
The data suggest that while lower exposures may be tolerated, higher concentrations pose serious health risks.
Case Studies
Several case studies have explored the biological implications of this compound:
- Microbial Fermentation : Research indicated that certain bacterial strains can utilize Isobutyraldehyde as a substrate for growth, leading to the production of valuable metabolites such as isobutanol. The efficiency of this conversion depends on the specific metabolic pathways employed by the microorganisms involved .
- Genetic Toxicology : In vitro studies using Salmonella typhimurium and mouse lymphoma cells demonstrated that Isobutyraldehyde can induce mutations under specific conditions. These findings are critical for assessing the compound's potential risks in industrial applications .
Data Summary
| Study Type | Organism | Concentration (ppm) | Key Findings |
|---|---|---|---|
| Toxicology | F344/N Rats | 0 - 8,000 | Increased mortality at >4,000 ppm; respiratory issues observed |
| Microbial Fermentation | Various Bacteria | N/A | Utilization as a substrate for isobutanol production |
| Genetic Toxicology | Salmonella typhimurium | N/A | Induction of mutations observed |
Q & A
Q. How can Isobutyraldehyde-D7 be synthesized with high isotopic purity for use as an internal standard?
Methodological Answer:
- Deuterium Incorporation : Use catalytic deuteration (e.g., Pd/C or PtO₂ catalysts) under controlled D₂ gas pressure to replace seven hydrogen atoms in isobutyraldehyde. Monitor reaction progress via mass spectrometry (MS) to ensure >99% isotopic purity .
- Purification : Employ fractional distillation or preparative gas chromatography (GC) to isolate this compound from residual reactants. Validate purity using nuclear magnetic resonance (¹H/²H NMR) and high-resolution MS .
- Quality Control : Document synthesis parameters (temperature, catalyst loading) and analytical validation in the experimental section to ensure reproducibility .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H NMR to confirm the absence of non-deuterated protons and ²H NMR to quantify deuterium distribution. Compare spectra with non-deuterated analogs for validation .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) at m/z 89.083 (calculated for C₄D₇O) and detects isotopic impurities.
- Elemental Analysis : Verify C, H, and D percentages against theoretical values (e.g., 53.3% D for C₄D₇O) .
Q. How should this compound be optimized as an internal standard in GC-MS quantification studies?
Methodological Answer:
- Calibration Curve Design : Co-inject this compound with the analyte at varying concentrations. Use linear regression to establish a response factor, ensuring the deuterated compound elutes near the target analyte to minimize matrix effects .
- Matrix Matching : Prepare calibration standards in a matrix mimicking the sample (e.g., biological fluids) to account for ionization suppression/enhancement .
- Data Validation : Calculate relative standard deviation (RSD) for triplicate runs to confirm precision (<5% RSD) .
Advanced Research Questions
Q. How can isotopic interference from this compound be mitigated in complex matrices during LC-MS/MS analysis?
Methodological Answer:
- Chromatographic Separation : Optimize column chemistry (e.g., HILIC for polar metabolites) to resolve this compound from endogenous isobutyraldehyde.
- High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic clusters (e.g., Δm/z 0.02 for D7 vs. non-deuterated forms) .
- Blank Subtraction : Analyze matrix-matched blanks to identify and subtract background signals .
Q. What experimental approaches quantify kinetic isotope effects (KIEs) of this compound in enzymatic reactions?
Methodological Answer:
Q. What strategies ensure long-term stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store aliquots at -20°C, 4°C, and 25°C. Monitor degradation via GC-MS at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf life .
- Protective Measures : Store in amber vials under inert gas (N₂) to prevent oxidation. Add stabilizers (e.g., 0.1% BHT) if necessary .
Q. How can contradictory data on this compound’s reactivity in photochemical studies be resolved?
Methodological Answer:
- Controlled Replication : Repeat experiments under identical conditions (light intensity, wavelength, solvent purity). Document deviations in supplementary materials .
- Cross-Method Validation : Compare results from UV-Vis spectroscopy, MS, and quantum chemical calculations to identify systematic errors .
Q. What methodologies characterize deuterium distribution heterogeneity in this compound batches?
Methodological Answer:
Q. How are degradation products of this compound identified in accelerated aging studies?
Methodological Answer:
Q. What multi-method validation protocols confirm this compound’s suitability for cross-disciplinary research?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
